N-(1-cyanocyclobutyl)-1-cyclopentyl-N-methyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
“N-(1-cyanocyclobutyl)-1-cyclopentyl-N-methyl-5-oxopyrrolidine-3-carboxamide” is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyanocyclobutyl)-1-cyclopentyl-N-methyl-5-oxopyrrolidine-3-carboxamide” typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the cyanocyclobutyl group, and subsequent functionalization to achieve the final structure. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolidine ring through cyclization of appropriate precursors.
Nitrile Introduction: Introduction of the cyanocyclobutyl group via nucleophilic substitution or addition reactions.
Amide Formation: Formation of the carboxamide group through amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-(1-cyanocyclobutyl)-1-cyclopentyl-N-methyl-5-oxopyrrolidine-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: Oxidation of the pyrrolidine ring or other functional groups.
Reduction: Reduction of the nitrile group to an amine or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor for studying specific biological pathways.
Medicine: As a potential therapeutic agent for treating diseases or conditions.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of “N-(1-cyanocyclobutyl)-1-cyclopentyl-N-methyl-5-oxopyrrolidine-3-carboxamide” would depend on its specific molecular targets and pathways. Generally, compounds in this class may act by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N-(1-cyanocyclobutyl)-1-cyclopentyl-N-methyl-5-oxopyrrolidine-3-carboxamide” may include other pyrrolidine carboxamides with different substituents. Examples include:
- N-(1-cyanocyclobutyl)-1-cyclohexyl-N-methyl-5-oxopyrrolidine-3-carboxamide
- N-(1-cyanocyclobutyl)-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and ring structures, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-1-cyclopentyl-N-methyl-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-18(16(11-17)7-4-8-16)15(21)12-9-14(20)19(10-12)13-5-2-3-6-13/h12-13H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDGDASFQXYGAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC(=O)N(C1)C2CCCC2)C3(CCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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